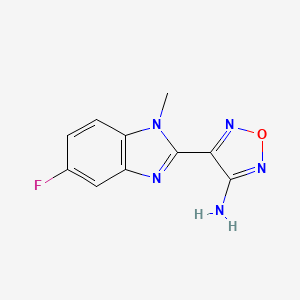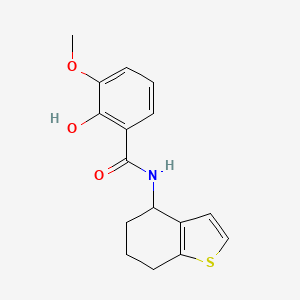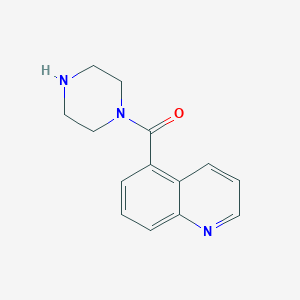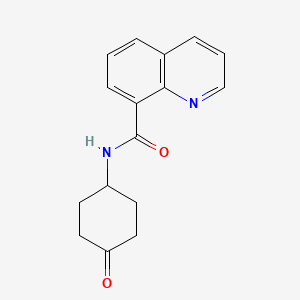![molecular formula C9H7BrN2OS B7568214 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using specific methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
科学的研究の応用
2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one has been found to have potential applications in various areas of scientific research. One area of study is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Another area of study is in the field of materials science, where this compound has been investigated for its potential as a building block for organic electronic materials. It has been found to have good solubility and thermal stability, making it a suitable candidate for use in the fabrication of organic electronic devices.
作用機序
The mechanism of action of 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one involves the inhibition of specific enzymes or proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one depend on the specific target protein or enzyme that it inhibits. For example, inhibition of COX-2 can reduce inflammation and pain in the body. Inhibition of other enzymes or proteins may have different effects on biochemical and physiological processes.
実験室実験の利点と制限
One advantage of using 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. Another advantage is its good solubility and thermal stability, which make it a suitable candidate for use in the fabrication of organic electronic devices.
One limitation of using this compound in lab experiments is its potential toxicity. Like many chemical compounds, it may have adverse effects on living organisms if not handled properly. Another limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore its potential as a building block for organic electronic materials. Additionally, further studies may be needed to determine the optimal synthesis method for this compound and to investigate its potential toxicity in living organisms.
合成法
The synthesis of 2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one involves several steps. The first step involves the reaction of 2-chloronicotinic acid with 5-bromothiophene-2-carbaldehyde in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then subjected to a cyclization reaction using an appropriate reagent, such as phosphorus oxychloride or thionyl chloride. The final product is purified using column chromatography or recrystallization.
特性
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-8-4-3-7(14-8)6-12-9(13)2-1-5-11-12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYXJNPYNFWLQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)



